Cas no 2228487-11-2 (3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2228487-11-2
- EN300-1875962
- 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
-
- インチ: 1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-11-8-9(6-7-10(11)18)12-13(14(20)21)17(12,4)5/h6-8,12-13H,1-5H3,(H,19,22)(H,20,21)
- InChIKey: RQPCEPKGAKWLQA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1C(C(=O)O)C1(C)C
計算された属性
- せいみつぶんしりょう: 339.1237359g/mol
- どういたいしつりょう: 339.1237359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 75.6Ų
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875962-0.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1875962-10.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1875962-0.25g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1875962-1.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1875962-2.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1875962-0.05g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1875962-5.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1875962-10g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1875962-1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1875962-0.1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228487-11-2 | 0.1g |
$1031.0 | 2023-09-18 |
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Introduction to 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228487-11-2)
The compound 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228487-11-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This compound, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in therapeutic research and drug development. The presence of a tert-butoxy carbonylamino group and a chlorophenyl moiety, combined with a dimethylcyclopropane-1-carboxylic acid core, endows it with unique chemical and pharmacological properties that make it a promising candidate for further exploration.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry due to their ability to modulate biological pathways effectively. The dimethylcyclopropane-1-carboxylic acid scaffold is particularly noteworthy for its rigid three-membered ring structure, which can enhance binding affinity and selectivity in target proteins. In contrast, the chlorophenyl substituent introduces electronic and steric effects that can fine-tune the compound's interaction with biological targets. The (tert-butoxy)carbonylamino group serves as a protective moiety during synthetic processes and may also contribute to the compound's solubility and stability, making it an attractive intermediate for drug discovery.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are employed to construct the complex molecular framework efficiently. The incorporation of the chlorophenyl group necessitates careful handling to prevent unwanted side reactions, while the introduction of the dimethylcyclopropane-1-carboxylic acid core demands expertise in cyclopropanation techniques.
In terms of pharmacological activity, preliminary studies suggest that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory and metabolic disorders. The combination of the (tert-butoxy)carbonylamino and chlorophenyl groups may enhance its ability to interact with specific binding sites on target proteins, leading to potent therapeutic effects. Additionally, the rigid structure of the dimethylcyclopropane-1-carboxylic acid moiety could improve pharmacokinetic profiles by reducing metabolic degradation.
The use of computational modeling and molecular dynamics simulations has been instrumental in understanding the binding interactions between this compound and its potential targets. These studies have provided valuable insights into how structural modifications can optimize binding affinity and selectivity. For instance, modifications to the chlorophenyl substituent have been shown to significantly alter the compound's interaction with enzymes such as cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory drug development.
Recent advances in biocatalysis have also opened new avenues for the synthesis of this compound. Enzymatic approaches offer a more sustainable and environmentally friendly alternative to traditional synthetic methods, reducing waste generation and improving overall efficiency. Additionally, biocatalytic techniques can be used to introduce specific functional groups with high precision, further enhancing the compound's pharmacological properties.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing novel chemical probes for drug discovery. Researchers are exploring its utility as a scaffold for designing next-generation inhibitors targeting various diseases, including cancer and neurodegenerative disorders.
Future research directions include optimizing synthetic routes for large-scale production and conducting comprehensive biological evaluations to assess its therapeutic potential. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. Furthermore, regulatory considerations must be addressed to ensure compliance with safety standards before moving into human trials.
In conclusion,3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228487-11-2) represents a significant contribution to the field of medicinal chemistry. Its complex structure, derived from carefully selected functional groups, positions it as a promising candidate for further development in therapeutic research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2228487-11-2 (3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)
- 1482800-82-7(5-Iodo-2-isobutoxyaniline)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)
- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)
- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)
- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)
- 2229496-14-2(3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)



